molecular formula C13H14F3N3O2 B12233341 1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine; trifluoroacetic acid

1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine; trifluoroacetic acid

Cat. No.: B12233341
M. Wt: 301.26 g/mol
InChI Key: AJGKFQPKKVUWAZ-UHFFFAOYSA-N
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Description

1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine; trifluoroacetic acid is a compound that combines a pyrazole moiety with a phenylmethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine typically involves the reaction of 1H-pyrazole with a benzyl halide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The resulting intermediate is then treated with trifluoroacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced pyrazole rings, and various substituted phenylmethanamine derivatives .

Scientific Research Applications

1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine involves its interaction with specific molecular targets and pathways. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The phenylmethanamine structure can also participate in binding interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[(1H-pyrazol-1-yl)methyl]phenyl}methanamine is unique due to its combination of a pyrazole moiety and a phenylmethanamine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H14F3N3O2

Molecular Weight

301.26 g/mol

IUPAC Name

[2-(pyrazol-1-ylmethyl)phenyl]methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H13N3.C2HF3O2/c12-8-10-4-1-2-5-11(10)9-14-7-3-6-13-14;3-2(4,5)1(6)7/h1-7H,8-9,12H2;(H,6,7)

InChI Key

AJGKFQPKKVUWAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN)CN2C=CC=N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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